molecular formula C23H24N2O2S B2744802 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 1323333-62-5

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Cat. No.: B2744802
CAS No.: 1323333-62-5
M. Wt: 392.52
InChI Key: QQMSLDLHGAZRAL-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: is a complex organic compound featuring a benzothiazole ring system attached to a piperidine ring, which is further linked to a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives to form the benzothiazole ring. Subsequent reactions introduce the piperidine and tetrahydronaphthalene moieties through nucleophilic substitution and coupling reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

  • Substitution: : The replacement of one functional group with another, often involving nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Various nucleophiles and electrophiles, depending on the specific substitution reaction

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing benzothiazole and piperidine structures exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may also possess notable antimicrobial activity.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings indicate that the presence of the benzothiazole and piperidine structures enhances antimicrobial efficacy.

Anticancer Activity

Compounds similar to (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone have been studied for their anticancer properties. Research has shown that benzothiazole derivatives exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example : A study investigated the anticancer effects of benzothiazole derivatives on pancreatic cancer cells. The results indicated significant growth inhibition and apoptosis in treated cells, suggesting that this compound could be a candidate for further development in cancer therapy .

Potential Applications in Therapeutics

Given its structural characteristics and preliminary data on biological activity, this compound may have several therapeutic applications:

  • Antimicrobial Agents : Development as a potential treatment for bacterial infections.
  • Anticancer Drugs : Further exploration in oncology for its ability to inhibit tumor growth.
  • Neurological Disorders : Investigating neuroprotective effects based on structural similarities with known neuroprotective agents.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the benzothiazole and piperidine rings. Similar compounds might include other benzothiazole derivatives or compounds with similar ring systems. These compounds may have different biological activities or applications based on their structural differences.

List of Similar Compounds

  • Benzothiazole derivatives: : Various compounds containing the benzothiazole ring system.

  • Piperidine derivatives: : Compounds featuring the piperidine ring in different contexts.

  • Tetrahydronaphthalene derivatives: : Compounds with the tetrahydronaphthalene moiety in various chemical environments.

Biological Activity

The compound (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a complex organic molecule characterized by its unique structural features, including a benzo[d]thiazole moiety and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its structural composition.

Structural Overview

The compound's structure can be broken down as follows:

  • Benzo[d]thiazole moiety : Known for various pharmacological activities, including antimicrobial and anticancer properties.
  • Piperidine ring : Associated with modulating neurotransmitter systems and exhibiting anesthetic properties.
  • Tetrahydronaphthalene group : Contributes to the hydrophobic character, potentially enhancing membrane permeability.

Biological Activity

The biological activity of this compound can be predicted based on its structural features and similarities to other known compounds. In silico studies using tools like PASS (Prediction of Activity Spectra for Substances) suggest various potential activities:

Activity TypePredicted Effects
AntimicrobialPotential efficacy against bacterial strains
AnticancerPossible inhibition of tumor growth
NeuroprotectiveModulation of neurotransmitter activity

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives of benzo[d]thiazole have shown strong activity against Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : Studies have demonstrated that piperidine derivatives can inhibit cancer cell proliferation. In particular, certain analogs have been effective in reducing tumor size in animal models .
  • Neuroprotective Effects : The piperidine component has been linked to neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases .

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. The interactions with biological targets can be studied through various techniques:

  • Molecular Docking Studies : These studies help predict how the compound binds to specific receptors or enzymes.
  • Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit enzymes such as acetylcholinesterase can provide insights into its neuropharmacological effects.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Common synthetic routes include:

  • Coupling Reactions : Formation of the piperidine-benzothiazole linkage.
  • Functional Group Modifications : Introduction of the tetrahydronaphthalene moiety through selective reactions.

Reaction Pathways

The compound can undergo several types of reactions:

  • Oxidation : Introduces oxygen-containing functional groups.
  • Reduction : Modifies existing functional groups to enhance biological activity.
  • Substitution Reactions : Allows for further functionalization to improve potency or selectivity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique advantages offered by this compound:

Compound NameStructural FeaturesNotable Activities
BenzothiazoleContains a thiazole ringAntimicrobial, anticancer
PiperidineSix-membered saturated ringModulates neurotransmitter systems
TetrahydronaphthaleneHydrophobic characterEnhances membrane permeability

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted piperidines and benzothiazole or tetrahydronaphthalene derivatives. For example, nucleophilic substitution reactions under reflux conditions (e.g., using ethanol or acetic acid as solvents) are common . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., n-hexane/EtOAC gradients for purification ), and catalyst selection. Evidence from analogous compounds shows yields ranging from 8% to 84%, with higher yields achieved via stepwise purification (e.g., column chromatography) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying substituent positions and chemical environments. For instance, aromatic protons in the benzo[d]thiazole moiety appear as distinct singlets or doublets in the δ 6.5–8.2 ppm range .
  • High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 13.036 minutes for related compounds) and peak area purity (>95% at 254 nm) validate purity .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N values (e.g., C: 71.67% vs. 72.04% in ) highlight the need for iterative recrystallization to remove impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data for derivatives of this compound?

  • Methodological Answer : Discrepancies in elemental composition (e.g., : C calc. 71.67% vs. found 72.04%) often arise from incomplete purification or hygroscopic byproducts. Mitigation strategies include:

  • Repetitive Recrystallization : Using mixed solvent systems (e.g., ethanol/DMF) to isolate pure fractions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 803 for spirocyclic analogs in ) and identifies adducts .
  • Thermogravimetric Analysis (TGA) : Detects residual solvents or moisture contributing to excess hydrogen or oxygen content .

Q. What experimental frameworks are recommended for correlating structural modifications with biological activity in related benzothiazole-piperidine hybrids?

  • Methodological Answer :

  • Docking Studies : Molecular docking (e.g., using AutoDock Vina) can predict binding poses to targets like histamine receptors, as seen in ’s analysis of triazole-thiazole hybrids .
  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., methoxy vs. nitro groups) on the tetrahydronaphthalene ring, followed by in vitro assays (e.g., enzyme inhibition), identifies pharmacophoric motifs .
  • Bioisosteric Replacement : Substituting the benzo[d]thiazole moiety with imidazole or pyridine analogs (as in ) can enhance solubility or target affinity .

Q. How should researchers integrate theoretical frameworks into the design of experiments involving this compound?

  • Methodological Answer :

  • Guiding Principle 2 () : Link synthesis and bioactivity studies to overarching theories, such as the "lock-and-key" model for enzyme inhibition or frontier molecular orbital (FMO) theory for predicting reactivity .
  • Retrosynthetic Analysis : Use disconnections guided by electronic effects (e.g., activating/deactivating groups on the piperidine ring) to prioritize synthetic routes .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-22(18-10-9-16-5-1-2-6-17(16)15-18)25-13-11-19(12-14-25)27-23-24-20-7-3-4-8-21(20)28-23/h3-4,7-10,15,19H,1-2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMSLDLHGAZRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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